3-Amino-3-butyl-1-methylquinoline-2,4(1H,3H)-dione is a heterocyclic compound with significant interest in the fields of chemistry and medicinal research. It possesses a quinoline core, which is known for its diverse biological activities. The compound is classified as an aminoquinoline derivative and is recognized for its potential applications in antimicrobial and anticancer therapies.
The compound is cataloged under the Chemical Abstracts Service number 120356-52-7 and has been referenced in various scientific literature and databases, including PubChem and BenchChem. Its structural properties and synthesis methods have been documented in multiple sources, indicating its relevance in ongoing research.
This compound belongs to the class of quinolines, specifically categorized as an aminoquinoline due to the presence of an amino group and a butyl side chain. Its molecular formula is C14H18N2O2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis of 3-Amino-3-butyl-1-methylquinoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. The most common method includes:
Advanced techniques such as continuous flow reactors may be employed in industrial settings to optimize yield and purity. Catalysts are often used to enhance reaction rates, while purification techniques like chromatography ensure the final product meets required specifications .
The molecular structure of 3-Amino-3-butyl-1-methylquinoline-2,4(1H,3H)-dione features a quinoline ring fused with a butylamino group and a methyl group at specific positions.
This structure contributes to its unique chemical properties and biological activities .
The compound can undergo various chemical reactions typical for quinoline derivatives:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its physical properties for specific applications .
The mechanism of action of 3-Amino-3-butyl-1-methylquinoline-2,4(1H,3H)-dione primarily involves interactions with biological macromolecules:
Research indicates that the compound exhibits potential anticancer properties through these mechanisms by disrupting cellular processes essential for tumor growth .
The physical properties of 3-Amino-3-butyl-1-methylquinoline-2,4(1H,3H)-dione include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Weight | 246.31 g/mol |
CAS Number | 120356-52-7 |
Solubility | Soluble in ethanol |
3-Amino-3-butyl-1-methylquinoline-2,4(1H,3H)-dione has several notable applications:
The quinoline-2,4-dione core consists of a fused bicyclic system with carbonyl groups at positions 2 and 4, enabling diverse non-covalent interactions with biological targets. 3,3-Disubstitution introduces a tertiary carbon center at the pivotal 3-position, creating a stereoelectronic environment that profoundly influences molecular conformation and binding dynamics. In 3-amino-3-butyl-1-methylquinoline-2,4(1H,3H)-dione, the steric bulk of the n-butyl group and hydrogen-bonding capacity of the amino moiety synergistically enhance target selectivity and metabolic stability compared to monosubstituted analogs. This is evident in studies showing that 3,3-disubstituted derivatives exhibit improved binding affinity for enzymes like bacterial topoisomerases and tyrosine kinases due to optimal steric complementarity within hydrophobic pockets and interaction with catalytic residues [1] [3] [8].
Table 1: Impact of 3-Position Substituents on Quinoline-2,4-dione Bioactivity
3-Substituent Pattern | Biological Target | Key Activity Findings |
---|---|---|
3-Amino + 3-alkyl (e.g., butyl) | Bacterial DNA gyrase / Topoisomerase IV | Enhanced dual-target inhibition; circumvents common fluoroquinolone resistance mutations [2] |
3-Monoalkyl (e.g., methyl) | VEGFR-2/c-Met kinases | Moderate activity; susceptible to resistance mechanisms [3] |
3-Heteroaryl (e.g., oxadiazole) | Inflammatory mediators | Improved anti-inflammatory potency but reduced kinase affinity [7] [9] |
The 3-amino group functions as a hydrogen-bond donor/acceptor, critical for engaging catalytic residues in enzyme binding sites. For instance, in kinase targets (e.g., c-Met, VEGFR-2), this group forms salt bridges with conserved aspartate residues (e.g., Asp1222 in c-Met), mimicking ATP’s adenine interactions [3] [5]. Concurrently, the 3-butyl chain enhances activity through:
This dual pharmacophore strategy is validated by SAR studies showing that:
Table 2: Dual-Target Inhibition Profiles of 3,3-Disubstituted Quinoline-2,4-dione Derivatives
Compound | c-Met IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) | DNA Gyrase Inhibition (%) | Key Structural Features |
---|---|---|---|---|
3-Amino-3-butyl-1-methyl analog | 0.058 | 0.063 | 89% | Optimal butyl length; free amino group [2] [3] |
3-Amino-3-propyl-1-methyl | 0.121 | 0.145 | 75% | Suboptimal hydrophobic contact |
3-Butyl-1-methyl (no amino) | >1.0 | >1.0 | 42% | Lacks critical H-bonding |
Multi-drug resistance (MDR) in bacteria and cancer cells often arises from target mutations (e.g., gyrA in bacteria) or compensatory pathway activation (e.g., c-Met in VEGFR-2-resistant tumors). 3-Amino-3-butyl-1-methylquinoline-2,4(1H,3H)-dione addresses this through:
Oncogenic Resistance: Co-inhibition of VEGFR-2 and c-Met disrupts cross-talk between angiogenesis and metastasis pathways. Compound 4b (a quinazoline-dione analog) showed superior VEGFR-2/c-Met inhibition vs. cabozantinib, reversing hypoxia-driven resistance [3].
Reduced Efflux Pump Recognition: The balanced logP (~2–3) and steric bulk of the 3,3-disubstituents minimize recognition by efflux transporters (e.g., AcrAB-TolC in Gram-negative bacteria), improving intracellular accumulation [2] [8].
Synthetic efforts focus on optimizing linker chemistry (e.g., acylhydrazone bridges) to enhance dual-target efficacy while maintaining drug-like properties confirmed via in silico SwissADME predictions [3] [5].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5